molecular formula C12H8BrNO5 B5738341 4-Nitrobenzyl 5-bromofuran-2-carboxylate

4-Nitrobenzyl 5-bromofuran-2-carboxylate

Cat. No.: B5738341
M. Wt: 326.10 g/mol
InChI Key: VUARNMDCXNEBDB-UHFFFAOYSA-N
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Description

4-Nitrobenzyl 5-bromofuran-2-carboxylate is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a nitrobenzyl group attached to a bromofuran carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrobenzyl 5-bromofuran-2-carboxylate typically involves the esterification of 5-bromofuran-2-carboxylic acid with 4-nitrobenzyl alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Suzuki–Miyaura Cross-Coupling Reactions

The bromine atom at the 5-position of the furan ring facilitates palladium-catalyzed cross-couplings. For example:

  • Reaction with (4-nitrophenyl)boronic acid :
    Methyl 5-bromofuran-2-carboxylate undergoes Suzuki coupling with (4-nitrophenyl)boronic acid using Pd(PPh₃)₂Cl₂ (5 mol%) as a catalyst in 1,4-dioxane/Na₂CO₃ (2 M) at 90°C for 12 hours. The intermediate methyl 5-(4-nitrophenyl)furan-2-carboxylate is obtained in 20% yield , which is subsequently hydrolyzed to 5-(4-nitrophenyl)furan-2-carboxylic acid under basic conditions .

    Key Conditions :

    ReagentCatalyst/SolventTemperature/TimeYield
    (4-Nitrophenyl)B(OH)₂Pd(PPh₃)₂Cl₂, 1,4-dioxane90°C, 12 hrs20%

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro group activates the aromatic ring for SNAr reactions:

  • Bromine displacement :
    The bromine atom undergoes substitution with nucleophiles like amines or thiols. For example, reaction with morpholine in DMF at 120°C replaces Br with a morpholine group, forming 5-morpholino derivatives.

    Mechanism :

    • Deprotonation of the nucleophile.

    • Attack on the electrophilic C-Br carbon.

    • Elimination of Br⁻ to restore aromaticity.

Ester Hydrolysis

The ester moiety is hydrolyzed under acidic or basic conditions:

  • Base-catalyzed hydrolysis :
    Treatment with NaOH (2 M) in THF/H₂O (1:1) at 60°C for 6 hours converts the ester to 5-bromofuran-2-carboxylic acid. This reaction is critical for generating bioactive carboxylic acid derivatives .

    Kinetic Data :

    SubstrateBaseTimeConversion
    Methyl 5-bromofuran-2-carboxylateNaOH6 hrs>95%

Nitro Group Reduction

The nitro group is reduced to an amine using catalytic hydrogenation or SnCl₂:

  • Catalytic hydrogenation :
    H₂ (1 atm) over Pd/C (10 wt%) in ethanol at 25°C reduces the nitro group to NH₂ in 4 hours.

  • SnCl₂-mediated reduction :
    SnCl₂·2H₂O in HCl/EtOH (1:1) at 80°C achieves full reduction in 2 hours .

    Comparative Efficiency :

    MethodConditionsTimeYield
    H₂/Pd/CEtOH, 25°C4 hrs85%
    SnCl₂/HClEtOH/H₂O, 80°C2 hrs92%

Crystallographic Interactions

Co-crystallization studies reveal intermolecular forces stabilizing the compound:

  • Hydrogen bonding : The nitro group forms O···H bonds with adjacent molecules (2.89 Å).

  • π-π stacking : The furan and nitrophenyl rings engage in face-to-face stacking (3.4 Å separation) .

    Crystal Data :

    ParameterValue
    Space groupP2₁/c
    Unit cell dimensionsa = 7.21 Å, b = 12.45 Å, c = 10.88 Å

Biological Activity

While not a direct reaction, the compound inhibits Mycobacterium tuberculosis MbtI (salicylate synthase) by disrupting siderophore biosynthesis. Co-crystallization shows a binding affinity (Kd) of 7.6 μM , driven by hydrogen bonding with Arg37 and Tyr45 residues .

Scientific Research Applications

Medicinal Chemistry

1.1 Antitubercular Activity

One of the most significant applications of 4-nitrobenzyl 5-bromofuran-2-carboxylate is in the development of new antitubercular agents. Research indicates that compounds with similar structures exhibit potent activity against Mycobacterium tuberculosis (Mtb) by targeting iron acquisition mechanisms essential for the survival of the bacteria. The nitrophenyl group in this compound enhances its bioactivity through various interactions such as hydrogen bonding and π-π stacking, which are crucial for inhibiting target proteins involved in iron acquisition .

1.2 Structure-Activity Relationship Studies

Recent studies have employed structure-activity relationship (SAR) analyses to identify derivatives of this compound with improved biological activity. For instance, derivatives were synthesized via Suzuki-Miyaura reactions and tested for their inhibitory effects on MbtI, a key enzyme in Mtb's iron acquisition pathway. Some derivatives showed IC50 values as low as 7.6 μM, indicating strong inhibition correlated with lethal effects on Mtb cultures .

Synthesis and Characterization

2.1 Synthetic Pathways

The synthesis of this compound typically involves a Suzuki coupling reaction between methyl 5-bromofuran-2-carboxylate and (4-nitrophenyl)boronic acid, followed by hydrolysis to yield the final product. This method allows for precise control over the functional groups introduced into the compound, facilitating the exploration of its biological properties .

2.2 Characterization Techniques

The compound can be characterized using various analytical techniques including:

  • Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure.
  • High-Resolution Mass Spectrometry (HRMS) : Confirms the molecular weight and purity.
  • X-ray Crystallography : Offers detailed structural information about the compound and its interactions with biological targets .

Biological Interactions

3.1 Targeting Iron Acquisition

The primary mechanism by which this compound exerts its effects is through the disruption of siderophore-mediated iron acquisition in M. tuberculosis. This pathway is critical for bacterial survival, making it an attractive target for drug development. Studies have demonstrated that this compound can inhibit MbtI, leading to a decrease in mycobactin synthesis, which is essential for iron uptake by Mtb .

3.2 Co-crystallization Studies

Co-crystallization experiments have revealed important structural details about how this compound interacts with its protein targets. These studies help elucidate the binding modes and affinities of the compound, informing further optimization efforts in drug design .

Mechanism of Action

The mechanism of action of 4-Nitrobenzyl 5-bromofuran-2-carboxylate depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes or receptors, leading to the modulation of specific biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components .

Properties

IUPAC Name

(4-nitrophenyl)methyl 5-bromofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrNO5/c13-11-6-5-10(19-11)12(15)18-7-8-1-3-9(4-2-8)14(16)17/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUARNMDCXNEBDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC(=O)C2=CC=C(O2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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